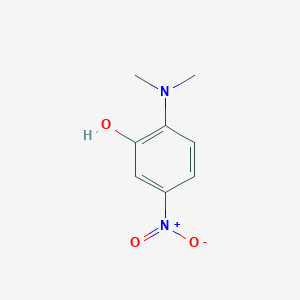![molecular formula C20H20Cl3NO5 B13886173 (2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-tyrosine 2,4,5-trichlorophenyl ester typically involves the esterification of Boc-L-tyrosine with 2,4,5-trichlorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Boc-L-tyrosine 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield Boc-L-tyrosine and 2,4,5-trichlorophenol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Often carried out in the presence of acids or bases under aqueous conditions.
Major Products Formed:
Substitution Reactions: Yield substituted tyrosine derivatives.
Hydrolysis: Produces Boc-L-tyrosine and 2,4,5-trichlorophenol.
Aplicaciones Científicas De Investigación
Chemistry: Boc-L-tyrosine 2,4,5-trichlorophenyl ester is widely used in peptide synthesis as a protecting group for the amino acid tyrosine. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Industry: In the pharmaceutical industry, Boc-L-tyrosine 2,4,5-trichlorophenyl ester is used in the production of peptide therapeutics and diagnostic agents .
Mecanismo De Acción
The mechanism of action of Boc-L-tyrosine 2,4,5-trichlorophenyl ester primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of tyrosine, allowing for selective reactions at other functional groups. The ester linkage can be cleaved under specific conditions to release the protected amino acid .
Comparación Con Compuestos Similares
Boc-L-tyrosine methyl ester: Another derivative of Boc-L-tyrosine used in peptide synthesis.
Boc-L-tyrosine tert-butyl ester: Similar in function but with different ester groups.
Uniqueness: Boc-L-tyrosine 2,4,5-trichlorophenyl ester is unique due to the presence of the 2,4,5-trichlorophenyl group, which provides distinct reactivity and stability compared to other esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C20H20Cl3NO5 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H20Cl3NO5/c1-20(2,3)29-19(27)24-16(8-11-4-6-12(25)7-5-11)18(26)28-17-10-14(22)13(21)9-15(17)23/h4-7,9-10,16,25H,8H2,1-3H3,(H,24,27) |
Clave InChI |
RDWNBTYDIJVFKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


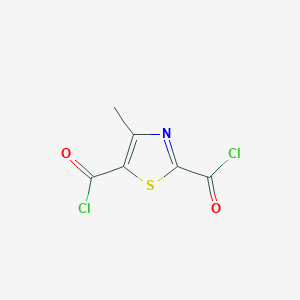
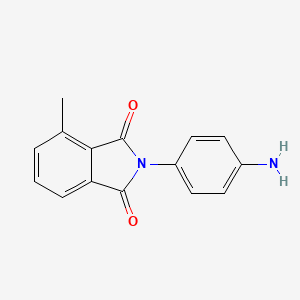
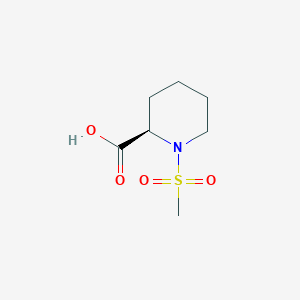
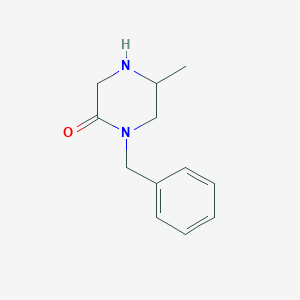
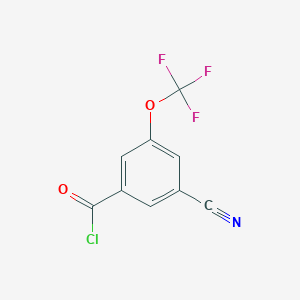
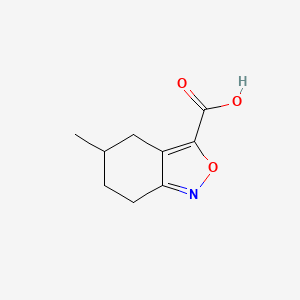
![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)

![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13886131.png)
![1,1-Dimethylethyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13886139.png)
![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)

